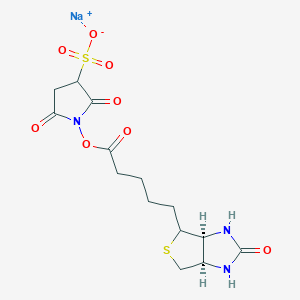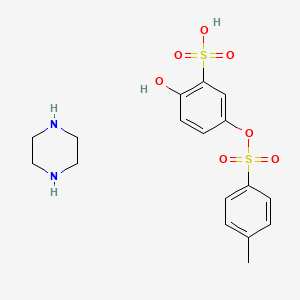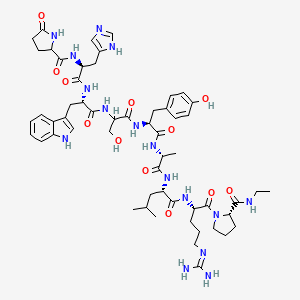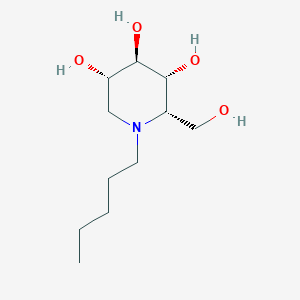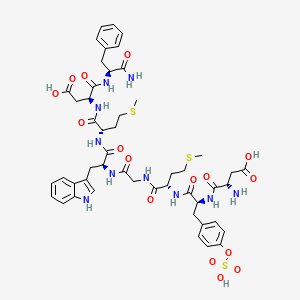
Ta 0910 Acid-type
Overview
Description
TA 0910 Acid-type is a metabolite of TA 0910 . TA-0910 is a metabolically stable analogue of thyrotropin-releasing hormone (TRH) .
Molecular Structure Analysis
The molecular weight of TA 0910 Acid-type is 406.39 . Its chemical formula is C17H22N6O6 . The exact mass is 406.16 . The elemental analysis shows that it contains C, 50.24; H, 5.46; N, 20.68; O, 23.62 .Physical And Chemical Properties Analysis
TA 0910 Acid-type appears as a solid, white to off-white in color . It is soluble in DMSO at 25 mg/mL (61.52 mM) .Scientific Research Applications
Biomedical and Pharmaceutical Applications
Tannic Acid (TA), a polyphenol, is known for its unique biochemical properties and is being increasingly used in biomedical research. Its applications include reducing inflammation as an antioxidant, acting as an antibiotic against pathogenic bacteria, inducing apoptosis in various cancer types, and showing antiviral and antifungal activity. TA is also used in treating gastrointestinal disorders, protecting against neurodegenerative diseases, and in the development of biomaterials by acting as a natural crosslinking agent to improve the mechanical properties of hydrogels and polymers, while also imparting anti-inflammatory, antibacterial, and anticancer activity to the materials. Thin film coatings and nanoparticles developed using TA are utilized for drug delivery strategies (Baldwin & Booth, 2022).
Renewable Energy Storage Device Applications
Tannic Acid's high electro-activity makes it suitable for supercapacitor applications. Although its negligible electronic conductivity poses challenges for its direct use as an electrode, this issue is addressed by preparing a three-dimensional porous TA/graphene composite. The introduction of metal ions into the system before hydrothermal treatment leads to the formation of uniform and well-defined structures, which exhibit high specific capacitance and excellent cycling stability, making TA/graphene composites promising for renewable energy storage device applications (Xiong et al., 2019).
Applications in Bio-Applications and Material Engineering
TA's intrinsic properties such as antioxidation, metal chelation, and polymerization make it a versatile molecule for various engineered advanced materials. The modification process based on its diverse chemical structure allows the creation of composites for novel bio-applications in tumor theranostics, anti-bacterial ability, wound repair for skin regeneration, and bone tissue regeneration applications. The recent biomedical application of TA-based metal phenolic networks by focusing on their intrinsic properties and the endowed ability for novel engineered functional composites is noteworthy (Guo et al., 2021).
Environmental Safety and Sustainability
From an environmental safety and sustainability perspective, TA is being explored for the development of safer and nontoxic flame retardants. Utilization of renewable materials like TA exhibits good intumescence and char-forming characteristics upon being subjected to heat, essential for certain types of effective flame retardant additives. The process overcomes the limitations of TA's poor thermal stability while allowing the utilization of its beneficial properties, making TA an interesting material for such environmental applications (Xia et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O6/c1-22-8-17(21-16(22)29,12(25)13-19-5-4-11(24)20-13)7-9(18)14(26)23-6-2-3-10(23)15(27)28/h4-5,9-10H,2-3,6-8,18H2,1H3,(H,21,29)(H,27,28)(H,19,20,24)/t9-,10-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUVZSDETNOQNE-YMNVWFMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(NC1=O)(CC(C(=O)N2CCCC2C(=O)O)N)C(=O)C3=NC=CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@](NC1=O)(C[C@@H](C(=O)N2CCC[C@H]2C(=O)O)N)C(=O)C3=NC=CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145775 | |
| Record name | TA 0910 acid-type | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Proline, 1-(N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl)-, (S)-, hydrate (4:5) | |
CAS RN |
103300-77-2 | |
| Record name | TA 0910 acid-type | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103300772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TA 0910 acid-type | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






